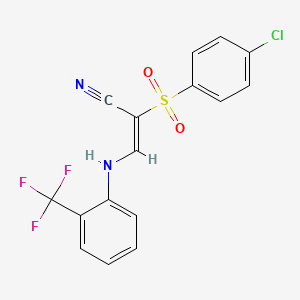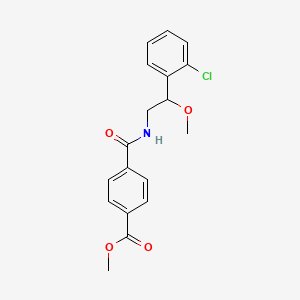
Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate” contains a total of 44 bonds; 25 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 secondary amine (aromatic) .科学的研究の応用
Polymer Science and Materials Engineering
In polymer science, compounds similar to "Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate" are investigated for their potential as photoinitiators and modifiers in polymerization processes. Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, designed for nitroxide-mediated photopolymerization (NMP). This compound, through UV irradiation, generates radicals that initiate polymer growth, demonstrating the potential of such molecules in developing new polymerization techniques (Guillaneuf et al., 2010).
Phase Transition and Computational Investigations
Fowzia S. Alamro et al. (2021) conducted a study on laterally di-substituted derivatives, closely related structurally to "Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate," investigating their mesomorphic properties and molecular packing through computational and experimental methods. This research highlights the importance of molecular structure in determining the mesomorphic and thermal properties of materials, providing insights into the design of materials with desired properties (Fowzia S. Alamro et al., 2021).
Environmental Science
In environmental science, the degradation pathways and the fate of chlorinated compounds in the environment are of significant interest. For instance, J. Becker et al. (1999) explored the anaerobic degradation of chlorophenols in sediments, leading to the formation of chlorobenzoates. Such studies are critical for understanding the environmental impact and degradation mechanisms of chlorinated organic compounds, including those structurally similar to "Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate" (J. Becker et al., 1999).
特性
IUPAC Name |
methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16(14-5-3-4-6-15(14)19)11-20-17(21)12-7-9-13(10-8-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXZLMXXACBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)

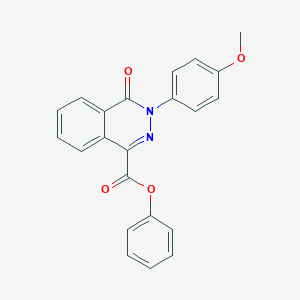
![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)
![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)
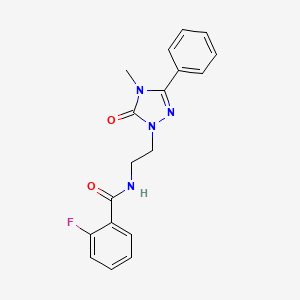
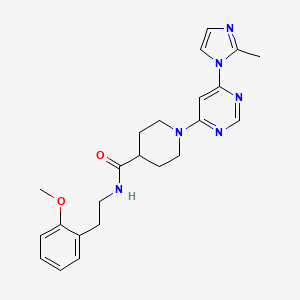
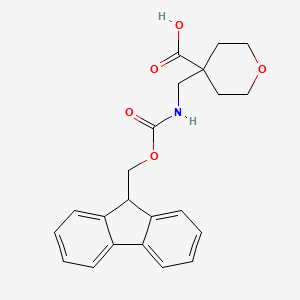
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)
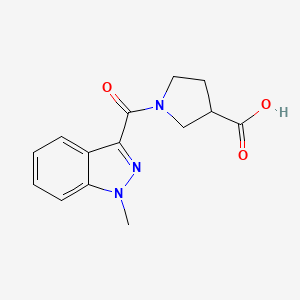
![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)
